Ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C17H20N2O3 and a molecular weight of 300.35 g/mol . This compound belongs to the pyrimidine family, which is known for its wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate typically involves the reaction of substituted aldehydes, ethyl acetoacetate, and urea in ethanol, catalyzed by concentrated hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action for ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway, contributing to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate is unique due to its specific isopropoxy and phenyl substitutions, which contribute to its distinct chemical and biological properties. These substitutions enhance its potential as a neuroprotective and anti-inflammatory agent compared to other similar compounds .
Properties
Molecular Formula |
C17H20N2O3 |
---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
ethyl 4-methyl-6-phenyl-2-propan-2-yloxypyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20N2O3/c1-5-21-16(20)14-12(4)18-17(22-11(2)3)19-15(14)13-9-7-6-8-10-13/h6-11H,5H2,1-4H3 |
InChI Key |
CDQWBNUUAFDHTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C2=CC=CC=C2)OC(C)C)C |
Origin of Product |
United States |
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